4-(4-Methylpiperazin-1-yl)pyridin-2-amine
Overview
Description
4-(4-Methylpiperazin-1-yl)pyridin-2-amine is an organic compound with the molecular formula C10H16N4 It is a derivative of piperazine and pyridine, featuring a piperazine ring substituted with a methyl group and a pyridine ring substituted with an amine group
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle arrest and the activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
This compound interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to the kinase’s active site . This interaction inhibits the kinase’s activity, leading to changes in the cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 by this compound affects the cell cycle regulation and DNA repair pathways . The downstream effects of this interaction include the arrest of cell cycle progression and the activation of DNA repair mechanisms .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Serine/threonine-protein kinase Chk1, leading to cell cycle arrest and the activation of DNA repair mechanisms . These effects can contribute to the compound’s potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine typically involves the reaction of 1-Methylpiperazine with 2-Amino-4-chloropyridine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 1-(6-Bromo-3-pyridyl)-4-methylpiperazine
Uniqueness
4-(4-Methylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYCLVPZTUNJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959986-12-0 | |
Record name | 4-(4-methylpiperazin-1-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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